4,4-Difluoro-2-methylbutanoic acid
Overview
Description
4,4-Difluoro-2-methylbutanoic acid is an organic compound with the molecular formula C5H8F2O2. It is a derivative of butanoic acid, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms.
Preparation Methods
The synthesis of 4,4-difluoro-2-methylbutanoic acid typically involves the fluorination of 2-methylbutanoic acid. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions typically include low temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
4,4-Difluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4-difluoro-2-methylbutanone, while reduction may produce 4,4-difluoro-2-methylbutanol .
Scientific Research Applications
4,4-Difluoro-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,4-difluoro-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
4,4-Difluoro-2-methylbutanoic acid can be compared with other fluorinated butanoic acids, such as 4,4-difluorobutanoic acid and 2,2-difluoro-3-methylbutanoic acid. These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique positioning of fluorine atoms in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar compounds include:
- 4,4-Difluorobutanoic acid
- 2,2-Difluoro-3-methylbutanoic acid
- 3,3-Difluoro-2-methylbutanoic acid
Properties
IUPAC Name |
4,4-difluoro-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMZYJZHKJOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704053 | |
Record name | 4,4-Difluoro-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-68-0 | |
Record name | 4,4-Difluoro-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.